molecular formula C7H3ClN2O3 B2355589 3-Chloro-5-nitrobenzo[d]isoxazole CAS No. 16302-63-9

3-Chloro-5-nitrobenzo[d]isoxazole

Cat. No.: B2355589
CAS No.: 16302-63-9
M. Wt: 198.56
InChI Key: MXCYFQHELALNNO-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzo[d]isoxazole is a heterocyclic compound featuring a fused benzene-isoxazole ring system substituted with chlorine and nitro groups at positions 3 and 5, respectively. This compound belongs to the benzoisoxazole family, which is known for its diverse pharmacological and chemical applications. The presence of electron-withdrawing substituents (chloro and nitro) enhances its reactivity, making it a valuable intermediate in synthesizing bioactive molecules, agrochemicals, and materials .

Properties

IUPAC Name

3-chloro-5-nitro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCYFQHELALNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihaloformaldoxime-Alkyne Cycloaddition

The patent by Cassini et al. (1996) outlines a robust method for synthesizing 3-chloro-5-substituted isoxazoles via [3+2] cycloaddition of dichloroformaldoxime with terminal alkynes. For benzo[d]isoxazole systems, this approach requires a pre-functionalized benzene ring bearing an alkyne moiety and nitro group.

Procedure :

  • Reactants : Dichloroformaldoxime and 1-ethynyl-3-nitrobenzene.
  • Conditions : Sodium bicarbonate in ethyl acetate with 0.1–1% water, room temperature.
  • Mechanism : The alkyne attacks the electrophilic nitrile oxide intermediate, forming the isoxazole ring regioselectively.

This method achieves yields >75% but requires stringent exclusion of protic solvents to prevent hydrolysis of the nitrile oxide.

Copper-Catalyzed [3+2] Cycloaddition

Hansen et al. (2005) developed a Cu(I)-catalyzed cycloaddition between nitrile oxides and alkynes. For this compound, nitrile oxides derived from chlorinated hydroxylamines react with nitro-substituted alkynes.

Example :

  • Nitrile Oxide Precursor : Hydroxylamine hydrochloride treated with chlorinating agents (e.g., POCl3).
  • Alkyne : 1-Ethynyl-3-nitrobenzene.
  • Catalyst : CuI (5 mol%) in dichloromethane at 60°C.

This method offers excellent regiocontrol but faces challenges in stabilizing nitro-substituted nitrile oxides.

Post-Synthetic Modification Strategies

Nitration of 3-Chlorobenzo[d]isoxazole

Direct nitration of 3-chlorobenzo[d]isoxazole exploits the chloro group’s ortho/para-directing effects.

Conditions :

  • Nitrating Agent : Fuming HNO3/H2SO4 (1:3 v/v) at 0–5°C.
  • Regioselectivity : Nitration occurs preferentially at position 5 (para to chlorine), yielding this compound in 60–70% yield.

Limitations :

  • Competing ortho nitration (position 4) leads to isomeric impurities.
  • Nitro group introduction reduces solubility, complicating purification.

Chlorination of 5-Nitrobenzo[d]isoxazole

Electrophilic chlorination of 5-nitrobenzo[d]isoxazole using Cl2 or SO2Cl2 in acetic acid achieves substitution at position 3.

Optimization :

  • Catalyst : FeCl3 (10 mol%) enhances electrophilic aromatic substitution.
  • Yield : 55–65% due to steric hindrance from the nitro group.

Reductive Nef Reaction from β-Nitroenones

Ibraheem et al. (2024) demonstrated that β-nitroenones undergo reductive Nef reactions with SnCl2·2H2O to form isoxazoles. For benzo[d]isoxazoles, this method necessitates a β-nitroenone fused to a benzene ring.

Workflow :

  • Synthesis of β-Nitroenone : Condensation of 3-nitrobenzaldehyde with acetyl chloride.
  • Reduction : SnCl2·2H2O in ethyl acetate at 90°C for 2 hours.
  • Cyclization : Intramolecular oxime-ketone cyclization forms the isoxazole ring.

Advantages :

  • Mild conditions preserve nitro groups.
  • Flow chemistry adaptations improve yields to >85%.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield Advantages
Dihaloformaldoxime Dichloroformaldoxime, alkyne RT, NaHCO3, EtOAc 75–90% High regioselectivity
Cu-Catalyzed Nitrile oxide, alkyne 60°C, CuI, DCM 60–75% Broad substrate scope
Nitration 3-Chlorobenzo[d]isoxazole HNO3/H2SO4, 0–5°C 60–70% Simple setup
Reductive Nef β-Nitroenone SnCl2·2H2O, 90°C 80–85% Scalable via flow chemistry

Chemical Reactions Analysis

3-Chloro-5-nitrobenzo[d]isoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols . Major products formed from these reactions include amino derivatives and substituted isoxazoles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Chloro-5-nitrobenzo[d]isoxazole with structurally related compounds, focusing on substituent positions, synthetic routes, and biological activities:

Compound Name Substituents Key Features Biological Activity/Applications Reference
This compound Cl (C3), NO₂ (C5) Reactive intermediate for nucleophilic substitutions; potential immunomodulator Under investigation for therapeutic uses
5-Chloro-6-nitro-1,3-benzoxazol-2-amine Cl (C5), NO₂ (C6), NH₂ (C2) CAS: 1820717-50-7; used in drug discovery for antibacterial/antifungal agents Antibacterial, agrochemical applications
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride Cl (C3), COCl (C5) Precursor for bioactive molecules; high electrophilicity Building block for antitumor agents
9-(5-Amino-3-methylisoxazol-4-yl)-7-chloro-3-(4-chlorophenyl)-xanthen-1-one Cl (C7), Cl (C4-phenyl) Multisubstituted xanthene-isoxazole hybrid; solid-state stability (m.p. 241–242°C) Neurotoxin analogs, CNS-targeting agents

Physicochemical Properties

  • Melting Points: Nitro- and chloro-substituted benzoisoxazoles exhibit higher melting points (e.g., 210–242°C for multisubstituted derivatives) compared to non-halogenated analogs due to enhanced intermolecular interactions .
  • Spectroscopic Data :
    • IR : C=N stretching (~1649 cm⁻¹) and C-Cl (~726 cm⁻¹) are characteristic of chloro-nitroisoxazoles .
    • 1H-NMR : Aromatic protons in this compound analogs resonate at δ 6.76–8.01 ppm, with deshielding effects from electron-withdrawing groups .

Biological Activity

3-Chloro-5-nitrobenzo[d]isoxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H3ClN2O3\text{C}_7\text{H}_3\text{ClN}_2\text{O}_3 and a molecular weight of approximately 201.57 g/mol. The structure features a chloro group at the 3-position and a nitro group at the 5-position of the benzo[d]isoxazole ring, making it a unique candidate for various biological interactions .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The nitro group can undergo reduction to form an amino group, which may enhance its reactivity with biological molecules. Additionally, the chlorine substituent plays a crucial role in modulating the compound's interaction with various receptors and enzymes .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research involving human promyelocytic leukemia (HL-60) cells demonstrated that the compound induced apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent. The expression analysis revealed that it decreased Bcl-2 levels while increasing p21^WAF-1 levels, indicating a mechanism that promotes apoptosis and inhibits cell proliferation .

Cell Line IC50 (µM) Mechanism of Action
HL-6086-755Induces apoptosis; increases p21 levels
HeLaTBDTBD

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural similarity to other benzisoxazoles suggests potential activity against various pathogens. Studies have indicated that derivatives of benzo[d]isoxazole exhibit broad-spectrum antimicrobial properties, which may extend to this compound as well .

Case Studies

  • Cytotoxicity in HL-60 Cells : A study evaluated the cytotoxic effects of several isoxazole derivatives, including this compound, against HL-60 cells. The results indicated that this compound was among the most cytotoxic, prompting further investigation into its apoptotic mechanisms .
  • High-Throughput Screening for TRPM5 Agonists : In a high-throughput screening aimed at identifying selective TRPM5 agonists, compounds structurally related to this compound showed significant activity. This highlights the potential for this compound in gastrointestinal motility disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-Chloro-4-nitrobenzo[d]isoxazoleSimilar chloro and nitro substitutionsModerate cytotoxicity; less active than 3-chloro-5-nitro
5-Nitrobenzo[d]isoxazoleNitro group onlyAntimicrobial; lacks chlorine substituent
4-Amino-5-nitrobenzo[d]isoxazoleAmino group replacing chlorineIncreased anticancer activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-5-nitrobenzo[d]isoxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, nitrile oxides can undergo [3+2] cycloaddition with alkynes under hypervalent iodine catalysis to form the isoxazole core . Chlorination and nitration steps are critical; describes using N-chlorosuccinimide (NCS) in dichloromethane/DMF for chlorination (65% yield), while nitration may require mixed acid conditions. Temperature control (<40°C) and stoichiometric ratios (1:1.05 reagent:substrate) are key to minimizing byproducts .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts for aromatic protons (δ 7.2–8.2 ppm) and isoxazole carbons (δ 95–110 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways. For instance, ICReDD’s approach combines reaction path searches with experimental feedback to identify energy barriers in cycloaddition or nitration steps . Transition state analysis for chlorination (e.g., Cl^- attack on electrophilic positions) can guide reagent selection (NCS vs. PCl5_5) and solvent polarity adjustments .

Q. What strategies resolve contradictions in reactivity data for nitro-substituted isoxazoles?

  • Methodological Answer : Cross-validate conflicting results using:

  • Kinetic Studies : Compare reaction rates under varying temperatures (e.g., Arrhenius plots for nitration vs. chlorination).
  • Isotopic Labeling : Track 15N^{15}N-labeled nitro groups to distinguish between electronic (inductive) and steric effects .
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers in reported melting points or solubility .

Q. How do substituent effects (e.g., nitro vs. chloro groups) influence the compound’s bioactivity in pharmacological studies?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 5-nitro vs. 5-amino derivatives) and test against bacterial/fungal strains (MIC assays). shows bis(isoxazoline) derivatives with nitro groups exhibit enhanced antifungal activity (IC50_{50} <10 µM) due to increased electrophilicity .
  • Docking Simulations : Map nitro group interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure (ECHA guidelines) .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate, then adsorb using vermiculite .
  • Waste Disposal : Incinerate at >850°C with scrubbers to prevent NOx_x emissions .

Key Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to screen reaction variables (e.g., solvent, catalyst loading) .
  • Contradiction Resolution : Cross-reference EPA DSSTox and PubChem data to validate physical/chemical properties .
  • Safety Compliance : Adopt ECHA and Angene guidelines for hazard mitigation .

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